N-Benzyl-2-chloropropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTQPBZZMSVIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947669 | |
| Record name | N-Benzyl-2-chloropropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24752-66-7 | |
| Record name | N-Benzyl-2-chloropropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024752667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-chloropropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Benzyl 2 Chloropropanamide
Direct Amide Bond Formation Approaches
The most common and direct methods for synthesizing N-Benzyl-2-chloropropanamide involve the formation of an amide bond between a benzylamine (B48309) moiety and a 2-chloropropionic acid derivative.
Acylation of Benzylamine with 2-Chloropropionic Acid Derivatives
The acylation of benzylamine is a cornerstone of this compound synthesis. This can be accomplished using several key reagents.
Carbodiimide-mediated coupling represents a viable, albeit less common, method for the synthesis of this compound and its analogs. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the amide bond formation between 2-chloropropionic acid and benzylamine. This method is inferred from analogous syntheses of similar amides. The reaction proceeds by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
A widely employed and efficient method for the synthesis of this compound is the reaction of benzylamine with 2-chloropropionyl chloride. ontosight.airsc.org This reaction is a classic example of nucleophilic acyl substitution. The highly reactive acyl chloride readily reacts with the nucleophilic benzylamine to form the desired amide bond. The reaction typically requires a base to neutralize the hydrochloric acid byproduct. rsc.org
A detailed procedure involves the dropwise addition of 2-chloropropionyl chloride to a solution of benzylamine and a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758) at a controlled temperature. rsc.org This method has been reported to produce this compound in good yield. rsc.org
Optimization of Reaction Conditions: Temperature, Solvents, and Bases
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and the choice of base.
Solvents: The choice of solvent plays a significant role in the solubility of reactants and the reaction rate. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used as they are inert to the reactants and facilitate a clean reaction. rsc.org Dichloromethane is a frequently cited solvent for the reaction between 2-chloropropionyl chloride and benzylamine. rsc.org
Bases: A base is typically required to scavenge the hydrochloric acid generated during the acylation reaction. ontosight.airsc.org Triethylamine is a commonly used base for this purpose. rsc.org Other bases such as pyridine (B92270) or even an excess of the amine reactant can also be employed. The stoichiometry of the base is important; typically, at least one equivalent is used to ensure complete neutralization of the acid. rsc.org
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes side reactions and improves yield. rsc.org |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Inert solvent that solubilizes reactants well. rsc.org |
| Base | Triethylamine, Pyridine | Neutralizes the HCl byproduct of the reaction. rsc.org |
Alternative Synthetic Routes to this compound Analogs
While direct acylation is the primary route to this compound, other strategies are employed for the synthesis of its analogs, which can sometimes be adapted. For example, N-benzylacrylamide can be synthesized from the reaction of diacrylic anhydride (B1165640) with benzylamine. google.com This N-benzylacrylamide can then undergo further modifications. While not a direct route to this compound, this highlights alternative amide bond-forming strategies.
Another approach involves the synthesis of α-thioamides, which starts with the formation of α-chloroamides like this compound. rsc.org These α-chloroamides are then reacted with thiols to produce the corresponding α-thioamides. This demonstrates the utility of this compound as a precursor for other functionalized amides. rsc.org
Considerations for Stereoselective Preparation of this compound
The 2-chloro position in this compound is a stereocenter, meaning the compound can exist as enantiomers. The stereoselective preparation of a specific enantiomer can be crucial, particularly in pharmaceutical applications where different enantiomers may exhibit different biological activities.
When starting with racemic 2-chloropropionyl chloride, a racemic mixture of this compound will be obtained. rsc.org Achieving a stereoselective synthesis would typically require one of two approaches:
Use of a Chiral Starting Material: Employing an enantiomerically pure form of 2-chloropropionic acid or its derivative would lead to the corresponding enantiomer of the final product.
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.
While specific literature on the stereoselective synthesis of this compound is not abundant in the provided search results, the principles of asymmetric synthesis would apply. For instance, in the synthesis of related chiral amides, the use of a chiral amine in the reaction with 2-chloropropionyl chloride resulted in a diastereomeric mixture that could potentially be separated. rsc.org
Process Development and Scaling-Up Methodologies for this compound
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process development and scaling-up methodologies. The primary goal is to ensure the process is efficient, cost-effective, safe, and yields a product of consistent quality and high purity. ucl.ac.uk
The standard laboratory synthesis involves the reaction of 2-chloropropionyl chloride with benzylamine. ontosight.ai An improved laboratory procedure utilizes a 1:1 molar ratio of benzylamine and triethylamine in a solvent like dichloromethane. rsc.org This method is efficient on a small scale, providing a high yield of this compound that is often pure enough for subsequent reactions without extensive purification. rsc.org
However, scaling up this batch process directly can present challenges, including potential decreases in yield and difficulties in maintaining optimal reaction conditions. rsc.orgnumberanalytics.com Industrial production methods, therefore, focus on optimizing reaction conditions and may employ advanced manufacturing technologies.
Key considerations for process development and scale-up include:
Reaction Parameter Optimization: Fine-tuning parameters such as temperature, pressure, solvent selection, and catalyst choice is crucial. For similar amide syntheses, maintaining low temperatures (e.g., 0–5°C) during reagent addition is key to controlling exothermic reactions and minimizing side products.
Reagent Stoichiometry: An early process development step involved optimizing the amount of amine used. Initial experiments used 1.5 equivalents of the amine, while an improved method used just one equivalent of the amine along with one equivalent of triethylamine to neutralize the hydrochloric acid byproduct, enhancing efficiency. rsc.org
Downstream Processing: The purification method must be scalable. While laboratory preparations can rely on column chromatography, industrial processes might require more efficient methods like crystallization to isolate the final product in high purity. rsc.org For this compound, the crude product from optimized lab procedures is often of high purity, potentially simplifying downstream processing. rsc.org
Continuous Flow Chemistry: A significant advancement in chemical manufacturing is the adoption of continuous flow reactors. numberanalytics.com This technology offers superior control over reaction parameters, enhances safety by minimizing the volume of hazardous intermediates at any given time, and ensures more consistent product quality compared to traditional batch processing. thieme-connect.comrsc.orgbenthamdirect.com For amide synthesis in general, continuous flow processes have been shown to be robust, easily scalable, and can sometimes eliminate the need for intensive purification protocols. rsc.orgacs.org This approach is a prime candidate for the large-scale, efficient, and safe production of this compound. numberanalytics.com
Automation: Automated systems can be integrated into the manufacturing process to ensure consistent quality, improve efficiency, and reduce manual intervention.
The following tables outline a typical laboratory synthesis and summarize key strategies for scaling up production.
Table 1: Laboratory Synthesis of this compound
| Parameter | Details | Source |
|---|---|---|
| Reactant 1 | 2-Chloropropionyl chloride (20 mmol) | rsc.org |
| Reactant 2 | Benzylamine (20 mmol) | rsc.org |
| Base | Triethylamine (20 mmol) | rsc.org |
| Solvent | Dichloromethane (25 ml) | rsc.org |
| Scale | 20 mmol | rsc.org |
| Yield | 93% | rsc.org |
| Purification | Not required for crude product | rsc.org |
Table 2: Process Development and Scale-Up Strategies for Amide Synthesis
| Strategy | Description | Advantages | Potential Application for this compound | Sources |
|---|---|---|---|---|
| Batch Process Optimization | Refining existing batch reaction conditions, including temperature control, reagent addition rates, and solvent choice. | Improved yield and purity on a larger scale compared to direct scale-up. | Essential for initial multi-gram to kilogram scale production runs. acs.org | |
| Crystallization | Developing a robust crystallization process for purification instead of chromatographic methods. | Highly efficient for large quantities, cost-effective, provides high-purity product. | Primary method for purification in an industrial setting. | rsc.org |
| Continuous Flow Processing | Migrating the synthesis from a batch reactor to a continuous flow system (e.g., screw or coil reactor). | Enhanced safety, superior heat/mass transfer, high consistency, potential for automation, and reduced waste. | Ideal for large-scale, on-demand industrial manufacturing, ensuring safety and quality. | numberanalytics.comthieme-connect.comrsc.org |
| Telescoped Synthesis | Combining multiple synthetic steps into a single, continuous process without isolating intermediates. | Increased efficiency, reduced solvent waste, and shorter production times. | Could be applied if this compound is an intermediate in a longer synthetic sequence. | acs.org |
By focusing on these developmental areas, the synthesis of this compound can be effectively transitioned from a laboratory procedure to a robust, large-scale industrial process.
Chemical Reactivity and Transformation Studies of N Benzyl 2 Chloropropanamide
Nucleophilic Substitution Reactions at the Alpha-Chloro Position
The chlorine atom at the alpha position to the carbonyl group in N-Benzyl-2-chloropropanamide is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of various derivatives.
Investigations with Amine Nucleophiles for Diverse N-Substituted Propanamide Derivatives
The reaction of this compound with a variety of amine nucleophiles provides a direct route to a diverse array of N-substituted propanamide derivatives. This nucleophilic substitution reaction typically proceeds by the displacement of the chloride ion by the amine. rsc.org The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed. A range of simple and more complex amines, including aniline, benzylamine (B48309), and various alkylamines, have been successfully employed to generate the corresponding N-substituted products. rsc.org
For instance, studies have shown that reacting this compound with different amines can lead to the formation of compounds with potential biological activities. nih.gov The synthesis of these derivatives often involves straightforward reaction conditions, making this a widely used transformation in medicinal chemistry and organic synthesis. ontosight.ai
Table 1: Examples of N-Substituted Propanamide Derivatives from this compound and Amine Nucleophiles
| Amine Nucleophile | Resulting N-Substituted Propanamide Derivative |
|---|---|
| Benzylamine | N-Benzyl-2-(benzylamino)propanamide |
| Aniline | N-Benzyl-2-anilinopropanamide |
| Methylamine | N-Benzyl-2-(methylamino)propanamide |
| Diethylamine | N-Benzyl-2-(diethylamino)propanamide |
Reactivity with Sulfur-Containing Nucleophiles (e.g., Thiols, Organochalcogenides)
This compound readily reacts with sulfur-containing nucleophiles, such as thiols, to yield α-thioamide derivatives. rsc.org This reaction is typically performed by treating the α-chloroamide with a thiol in the presence of a base, like sodium ethoxide or sodium hydride, to generate the more nucleophilic thiolate anion. rsc.org This method has been utilized for the synthesis of a variety of N-benzyl-α-thioamides. rsc.org
Furthermore, reactions with substituted 2-chlorobenzenethiols have been reported to proceed via a Smiles rearrangement, leading to the formation of N-benzyl-2-methyl-2H-benzo[b] ontosight.aithiazin-3(4H)-ones. koreascience.kr This transformation highlights the utility of this compound in constructing more complex heterocyclic systems.
Table 2: Reaction of this compound with Sulfur Nucleophiles
| Sulfur Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Thiophenol | Sodium Ethoxide in Ethanol (B145695) | N-Benzyl-2-(phenylthio)propanamide |
| 2-Chlorobenzenethiol | Cesium Carbonate in DMF | (R)-N-benzyl-2-methyl-2H-benzo[b] ontosight.aithiazin-3(4H)-one |
Mechanistic Studies of Substitution Pathways
The nucleophilic substitution at the alpha-chloro position of this compound generally follows an SN2 mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is influenced by the steric bulk of both the nucleophile and the substrate. rsc.org
In some cases, particularly with hindered nucleophiles or under specific basic conditions, an elimination-addition mechanism may compete with or dominate the SN2 pathway. rsc.org However, for most common nucleophilic substitutions involving amines and thiols with this compound, the SN2 pathway is the predominant route.
Reduction Chemistry of the Amide Moiety in this compound
The amide functional group in this compound can be reduced to the corresponding amine, offering another avenue for synthetic transformations.
Conversion to Corresponding Amine Structures (e.g., via Lithium Aluminum Hydride)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the amide group in this compound to an amine. masterorganicchemistry.com This reaction effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding the corresponding N-benzylpropanamine derivative. psu.edu The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).
However, the reduction of α-chloroamides with LiAlH₄ can be complex. Studies on the reduction of the related compound 2-chloro-N-phenylpropanamide have shown that the reaction can proceed through an aziridine (B145994) intermediate, which is then reductively opened to give a mixture of amine products. psu.eduresearchgate.net This suggests that the reduction of this compound may also involve the formation of N-benzyl-2-methylaziridine as a transient species.
Chemo- and Regioselectivity in Reductive Transformations
The reduction of this compound presents challenges in terms of chemo- and regioselectivity. The presence of two reducible functional groups, the amide and the chloroalkane, means that the choice of reducing agent and reaction conditions is crucial.
With a strong reducing agent like LiAlH₄, reduction of the amide is expected. However, the chlorine atom can also be susceptible to reduction or participate in intramolecular reactions. As observed in the reduction of 2-chloro-N-phenylpropanamide, the initial reduction can lead to an intermediate that undergoes intramolecular cyclization to an aziridine. psu.eduresearchgate.net The subsequent reductive opening of this aziridine ring by the hydride can occur at two different positions, leading to a mixture of regioisomeric amines (N-propylaniline and N-isopropylaniline in the case of the phenyl analog). psu.edu This lack of regioselectivity can complicate the synthesis of a single desired amine product. The use of milder or more selective reducing agents might offer better control over the outcome of the reduction.
Oxidation Reactions of this compound
The oxidation of this compound can lead to the formation of various oxidized derivatives, including the corresponding carboxylic acids. While specific studies detailing the oxidation of this compound are not extensively documented in the provided research, the reactivity of analogous chlorinated amide compounds provides insight into potential oxidative pathways. For instance, related compounds such as N-(butan-2-yl)-2-chloropropanamide can be oxidized to form their corresponding carboxylic acids.
The oxidation of the amide group or the alkyl chain can be achieved using common oxidizing agents. The specific products formed would depend on the reagents and reaction conditions employed.
Table 1: Potential Oxidation Reactions and Products
| Reactant | Oxidizing Agent | Potential Product(s) |
|---|
It is important to note that the presence of the chlorine atom and the benzyl (B1604629) group may influence the course of the oxidation reaction, potentially leading to a variety of products depending on the specific conditions. Further research is required to fully elucidate the oxidative profile of this compound.
Intramolecular Cyclization and Rearrangement Processes
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization and rearrangement reactions. A notable example is the Smiles rearrangement, which has been successfully employed to synthesize optically active N-benzyl-2-methyl-2H-benzo[b] rsc.orgnih.govoxazin-3(4H)-ones and their thiazinone analogues. koreascience.kr
This one-pot synthesis involves the reaction of N-benzyl-(S)-2-chloropropanamide with substituted 2-chlorophenols or 2-chlorobenzenethiols. koreascience.kr The reaction proceeds via an initial O- or S-alkylation, followed by the Smiles rearrangement to form the cyclized product. koreascience.kr The use of microwave irradiation has been shown to significantly accelerate this process compared to conventional heating methods. koreascience.krresearchgate.net
Table 2: Comparison of Conventional Heating and Microwave Irradiation for the Synthesis of (R)-N-benzyl-2-methyl-2H-benzo[b] rsc.orgnih.govoxazin-3(4H)-ones and Thiazin-3(4H)-ones via Smiles Rearrangement koreascience.krresearchgate.net
| Entry | Reactant (Substituted Phenol/Thiophenol) | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chlorophenol | Conventional | 8-12 h | Moderate |
| 2 | 2-Chlorophenol | Microwave | 15-35 min | 72-85 |
| 3 | Substituted 2-chlorophenols | Conventional | 8-12 h | Moderate |
| 4 | Substituted 2-chlorophenols | Microwave | 15-35 min | 72-85 |
| 5 | 2-Chlorobenzenethiols | Conventional | 8-12 h | Moderate |
The proposed mechanism involves the formation of an O- or S-alkylated intermediate, which then undergoes cyclization via a spiro-type intermediate, followed by rearrangement and loss of HCl to yield the final product. koreascience.kr The retention of optical activity in the products suggests that the initial alkylation occurs via an SN2 mechanism. researchgate.net
Formation of Ring Systems from N-Benzyl Amide Scaffolds
The N-benzyl amide scaffold is a valuable structural motif for the synthesis of a diverse range of heterocyclic ring systems. These scaffolds can undergo various cyclization reactions to form fused and polycyclic structures, which are often found in biologically active molecules and pharmaceuticals. unife.it
One significant application is in the synthesis of isoindolinones. N-benzylbenzamides, upon treatment with strong bases, can undergo anionic cyclization to yield partially saturated isoindolones. nih.gov This method provides a route to a range of substituted isoindolones as single regio- and stereoisomers. nih.gov Furthermore, the use of N-cumyl-N-benzylbenzamides allows for the synthesis of N-unsubstituted isoindolones after a deprotection step. nih.gov
In addition to isoindolinones, N-benzyl amide scaffolds are utilized in the construction of other important heterocyclic systems. For example, the cycloaddition of N-benzyl pyrroline (B1223166) followed by thermolysis can yield bicyclic amines, which are precursors to polysubstituted pyrrolidines and pyrrolizidines. unife.it These ring systems form the core structure of many biologically important alkaloids. unife.it
Exploration of Dearomatising Cyclisation Strategies
Dearomatising cyclisation reactions of N-benzyl amide scaffolds offer a powerful strategy for the synthesis of complex, three-dimensional molecular architectures from simple aromatic precursors. These reactions involve the conversion of a flat aromatic ring into a non-aromatic, often stereochemically rich, cyclic system.
A key strategy involves the use of strong bases to deprotonate N-benzylbenzamides, initiating an anionic cyclization that disrupts the aromaticity of the benzyl ring. rsc.orgrsc.org For instance, treatment with butyllithium (B86547) (BuLi) in the presence of hexamethylphosphoramide (B148902) (HMPA) leads to the formation of a bicyclic cyclohexadiene derivative. rsc.org
Furthermore, the use of chiral lithium amides can achieve enantioselective deprotonation, leading to an asymmetric dearomatising cyclisation. rsc.org This approach has been successfully applied to the synthesis of enantiomerically enriched isoindolinones from N-benzyl benzamides. rsc.org The process is initiated by the enantioselective deprotonation of the benzylic position, followed by an intramolecular cyclization onto the benzamide's aromatic ring. rsc.orgconnectedpapers.com
The choice of the base and reaction conditions is crucial for the success of these dearomatising cyclisation strategies. Lithium diisopropylamide (LDA) has also been shown to be effective in promoting the dearomatizing anionic cyclization of substituted N-benzylbenzamides to yield partially saturated isoindolones. nih.gov These products are generally stable and resist rearomatization. nih.gov
Stereochemical Aspects and Chiral Synthesis of N Benzyl 2 Chloropropanamide
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For N-Benzyl-2-chloropropanamide, several approaches can be employed to achieve this.
A direct and common method for synthesizing an enantiomerically enriched form of this compound is to start with a chiral precursor that already possesses the desired stereochemistry. (S)-2-chloropropionic acid is a readily available chiral building block for this purpose. researchgate.netscispace.com
The synthesis involves the coupling of (S)-2-chloropropionic acid with benzylamine (B48309). researchgate.net A widely used method for this amide bond formation is the use of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC). researchgate.netscispace.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0°C and then proceeding at room temperature. scispace.com This method has been shown to produce (S)-N-benzyl-2-chloropropanamide in good yields. rsc.org
Table 1: Synthesis of (S)-N-benzyl-2-chloropropanamide using a Chiral Precursor
| Starting Materials | Coupling Agent | Solvent | Yield | Reference |
| (S)-2-chloropropionic acid, Benzylamine | DCC | Dichloromethane | 79% | scispace.com |
| (S)-2-chloropropionic acid, Benzylamine | DCC | Dichloromethane | 82% | rsc.org |
| (S)-2-chloropropionic acid, Various amines | DCC | Not specified | Not specified | researchgate.net |
Asymmetric induction occurs when a chiral center in a molecule influences the creation of a new chiral center, leading to a preference for one diastereomer over another. unimi.it In the context of this compound synthesis, if a chiral amine is used in the reaction with racemic or achiral 2-chloropropionyl chloride, the existing chirality in the amine can direct the formation of the new stereocenter at the C2 position of the propanamide moiety. This results in a diastereomeric mixture where one diastereomer is formed in excess. rsc.org The treatment of a chiral amine with 2-chloropropionyl chloride has been reported to yield a diastereomeric mixture of the corresponding α-chloroamides. rsc.org
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This is a powerful strategy in asymmetric synthesis. nih.gov
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a 2-chloropropionyl group. wikipedia.orgsigmaaldrich.com The chiral environment provided by the auxiliary would then direct the subsequent reaction, for example, an alkylation, to occur stereoselectively. Finally, the N-benzyl amide bond would be formed, and the auxiliary cleaved to yield the enantiomerically enriched product. While specific examples for this compound are not prevalent in the literature, this remains a viable and well-established synthetic strategy. nih.gov Chiral imidazolidones and imidazolidinethiones have also been developed as efficient chiral auxiliaries for a range of asymmetric electrophilic substitution reactions. google.com
Diastereoselective Synthesis and Characterization of Diastereomeric Mixtures
When both the carboxylic acid derivative and the amine contain chiral centers, the reaction between them results in the formation of a mixture of diastereomers. For instance, the reaction of a chiral amine with 2-chloropropionyl chloride leads to a 1:1 diastereomeric mixture of α-chloroamides. rsc.org Similarly, the synthesis of N-(1-(Benzyloxy)-2-oxo-2-phenylethyl)-2-chloropropanamide from dl-2-chloro-N-(2-oxo-2-phenylethyl)propanamide and benzyl (B1604629) alcohol afforded a diastereomeric mixture. acs.orgnih.gov
The characterization of these diastereomeric mixtures is typically carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net The different spatial arrangement of the atoms in diastereomers leads to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum for each diastereomer. This allows for the determination of the diastereomeric ratio. Chromatographic techniques, such as flash column chromatography, are often used to separate the individual diastereomers. acs.orgnih.gov
Table 2: Examples of Diastereoselective Synthesis and Characterization
| Reactants | Product | Characterization Method | Reference |
| Chiral amine and 2-chloropropionyl chloride | Diastereomeric α-chloroamides | 1H NMR, 13C NMR, IR | rsc.org |
| dl-2-chloro-N-(2-oxo-2-phenylethyl)propanamide and benzyl alcohol | Diastereomeric N-(1-(Benzyloxy)-2-oxo-2-phenylethyl)-2-chloropropanamide | Chromatography | acs.orgnih.gov |
| N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs | Diastereomers | IR, 1H NMR, Mass spectrometry | researchgate.net |
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. smolecule.com This is a crucial step when an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. researchgate.net The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. researchgate.net For the enantiomeric enrichment of this compound, a suitable chiral column could be employed to separate the (R)- and (S)-enantiomers. hplc.eu
Another advanced technique for chiral separation on a larger scale is Simulated Moving Bed (SMB) chromatography. carbogen-amcis.comnih.govnih.gov SMB is a continuous chromatographic process that offers higher productivity and lower solvent consumption compared to traditional batch chromatography, making it an attractive option for industrial applications. nih.govresearchgate.net This technique is well-suited for the separation of racemic mixtures or the enrichment of enantiomerically enriched mixtures. carbogen-amcis.com
The Role of Stereochemistry in Modulating Chemical Reactivity and Biological Interactions
The stereochemistry of a molecule can have a profound impact on its chemical reactivity and biological activity. rsc.orgrsc.org The three-dimensional arrangement of atoms can influence the accessibility of reaction sites and the stability of transition states. researchgate.net For instance, in the reduction of 2-chloro-N-phenylpropanamide with lithium aluminum hydride, the stereochemistry of the starting material can influence the regioselectivity of the reaction, leading to different product ratios. researchgate.net The SN2 reaction of the chloride in α-chloroamides is also dependent on the stereochemistry at the α-carbon. nih.gov
In the realm of biological interactions, stereochemistry is often a critical determinant of a molecule's efficacy and safety. Many biological systems, such as enzymes and receptors, are chiral themselves and will interact differently with the enantiomers of a chiral compound. A prominent example is the anticonvulsant drug lacosamide (B1674222), which is structurally related to this compound. The (R)-enantiomer of lacosamide is the active pharmaceutical ingredient, while the (S)-enantiomer is significantly less active. This highlights the importance of controlling the stereochemistry in the synthesis of such compounds for potential pharmaceutical applications. While specific biological activity for this compound is not extensively documented, the principle of stereospecificity in biological systems suggests that its enantiomers would likely exhibit different biological profiles. ontosight.ai
Structure Activity Relationship Sar and Derivative Studies of N Benzyl 2 Chloropropanamide
Design and Synthesis of N-Benzyl-2-chloropropanamide Derivatives
The foundation of SAR studies lies in the strategic design and efficient synthesis of a library of related compounds. For this compound, this involves introducing a variety of substituents at key positions within the molecule to probe the effects of steric, electronic, and lipophilic properties on its biological activity.
Rational Design of Modifications at the N-Benzyl Moiety
The N-benzyl moiety offers a prime site for structural modification to explore its role in molecular recognition and interaction with biological targets. The rationale behind these modifications is often to modulate properties such as hydrophobicity, hydrogen bonding capacity, and electronic distribution.
Research into analogous N-benzyl-containing compounds has provided valuable insights. For instance, studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have demonstrated that substitutions on the phenyl ring of the benzyl (B1604629) group can significantly impact antioxidant and anti-inflammatory activities. The introduction of electron-withdrawing groups, such as fluorine atoms, has been shown to influence the inhibitory potency of these compounds. For example, a 4-fluorobenzyl derivative exhibited notable activity, which was further enhanced in a 2,4-difluorobenzyl analog in certain assays. This suggests that the electronic landscape of the benzyl ring is a critical determinant of biological function.
Based on these principles, a rational design strategy for this compound derivatives would involve the synthesis of analogs with a range of substituents on the phenyl ring. These could include:
Electron-donating groups (e.g., methoxy (B1213986), methyl) to increase electron density.
Electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) to decrease electron density.
Halogens (e.g., fluoro, chloro, bromo) to explore the effects of both electronegativity and steric bulk.
Bulky groups (e.g., tert-butyl) to probe steric hindrance at the binding site.
The synthesis of these derivatives typically involves the acylation of a substituted benzylamine (B48309) with 2-chloropropionyl chloride or a related activated carboxylic acid derivative.
Exploration of Substituent Effects at the Alpha-Carbon and Amide Nitrogen
The 2-chloropropanamide core itself presents further opportunities for structural modification to fine-tune activity. The alpha-carbon, bearing the chlorine atom, and the amide nitrogen are key positions for investigating the impact of stereochemistry, steric bulk, and hydrogen bonding potential.
Alpha-Carbon Modifications: The chlorine atom at the alpha-position is a reactive handle and its replacement with other halogens (e.g., bromine) can alter the compound's reactivity and binding affinity. Furthermore, the introduction of different alkyl or aryl groups at this position can explore the steric requirements of the biological target.
Amide Nitrogen Modifications: While the parent compound has a secondary amide, N-alkylation or N-arylation to create tertiary amides would eliminate the hydrogen bond donating capability of the amide proton. This can provide crucial information about the importance of this hydrogen bond in biological interactions. For example, the synthesis of N-benzyl-N-phenyl-2-chloropropanamide would introduce a phenyl group on the amide nitrogen, significantly altering the steric and electronic environment around the amide bond.
Methodologies for Investigating Biological Activity Profiles of Derivatives
A diverse array of in vitro and in vivo assays is employed to characterize the biological activity of newly synthesized this compound derivatives. The choice of assays depends on the therapeutic area of interest.
Commonly used methodologies include:
Enzyme Inhibition Assays: If the derivatives are designed to target a specific enzyme, assays are conducted to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).
Cell-Based Assays: These assays assess the effect of the compounds on cellular processes such as cell viability, proliferation, and apoptosis in various cell lines. For instance, the MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of potential anticancer agents.
Antimicrobial Assays: The antimicrobial activity of the derivatives can be evaluated by determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
Antioxidant Assays: Various spectrophotometric methods can be used to evaluate the antioxidant capacity of the compounds, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
In Vivo Models: Promising candidates from in vitro studies may be advanced to animal models of disease to evaluate their efficacy and pharmacokinetic properties.
Comparative Studies with Analogous Alpha-Haloamide Structures
To gain a deeper understanding of the unique contribution of the 2-chloropropanamide moiety, comparative studies with structurally related alpha-haloamides are essential. This involves synthesizing and testing analogs where the chlorine atom is replaced by other halogens or where the propanamide backbone is altered.
For instance, comparing the biological activity of this compound with its bromo- and iodo-analogs can reveal the influence of the halogen's size, electronegativity, and leaving group ability on the compound's mechanism of action.
Furthermore, comparing this compound with N-benzyl-2-chloroacetamide, which has a shorter alkyl chain, can elucidate the importance of the methyl group at the alpha-carbon for biological activity. These comparative studies help to build a comprehensive SAR model and guide the design of future generations of more potent and selective compounds.
Below is a hypothetical data table illustrating how SAR data for this compound derivatives could be presented:
| Compound ID | R (N-Benzyl Substituent) | X (Alpha-Substituent) | Y (Amide N-Substituent) | Biological Activity (IC50, µM) |
| 1 | H | Cl | H | 10.5 |
| 2 | 4-F | Cl | H | 5.2 |
| 3 | 4-OCH3 | Cl | H | 15.8 |
| 4 | 4-NO2 | Cl | H | 8.1 |
| 5 | H | Br | H | 7.9 |
| 6 | H | Cl | CH3 | 25.3 |
This table allows for a direct comparison of how different substituents at various positions impact the biological activity of the this compound scaffold.
Computational Chemistry and Mechanistic Insights for N Benzyl 2 Chloropropanamide
Computational chemistry provides powerful tools to understand the structure, properties, and reactivity of molecules at an atomic level. For N-Benzyl-2-chloropropanamide, these methods offer insights into its conformational landscape, electronic characteristics, potential biological interactions, and reaction pathways.
Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Benzyl-2-chloropropanamide, providing precise information about the hydrogen and carbon environments within the molecule. rsc.org
¹H NMR Spectroscopy allows for the identification and mapping of the different protons in the compound. The spectrum typically shows characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (-CH₂-) protons, the methine (-CH-) proton adjacent to the chlorine atom, and the methyl (-CH₃) protons. rsc.orgrsc.org The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.
¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org Each unique carbon atom in the molecule produces a distinct signal, allowing for the verification of the total number of carbons and their chemical environment. Key signals include those for the carbonyl carbon of the amide, the carbons of the aromatic ring, the benzylic carbon, the carbon bearing the chlorine atom, and the methyl carbon. rsc.orgrsc.org
The chemical shifts are highly dependent on the solvent used for analysis, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgrsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in CDCl₃ rsc.org | Chemical Shift (δ) in DMSO-d₆ rsc.org | Multiplicity & Coupling Constant (J) |
|---|---|---|---|
| Amide (NH) | 6.88 ppm | 8.77 ppm | Broad Singlet (br s) / Singlet (s) |
| Aromatic (Ar-H) | 7.31-7.37 ppm | 7.25-7.33 ppm | Multiplet (m) |
| Methine (CH-Cl) | 4.49 ppm | 4.56 ppm | Multiplet (m) / Singlet (s) |
| Methylene (CH₂-N) | 4.49 ppm | 4.30 ppm | Multiplet (m) / Doublet (d, J = 6.1 Hz) |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ rsc.org | Chemical Shift (δ) in DMSO-d₆ rsc.org |
|---|---|---|
| Carbonyl (C=O) | 169.4 ppm | 169.30 ppm |
| Aromatic (C-Ar, quaternary) | 137.4 ppm | 139.33 ppm |
| Aromatic (CH-Ar) | 127.5, 128.6 ppm | 128.79, 127.36 ppm |
| Methine (C-Cl) | 55.6 ppm | 60.20 ppm |
| Methylene (C-N) | 43.7 ppm | 43.12 ppm |
Mass Spectrometry (MS), including Electron Impact (EI) and Electrospray Ionization (ESI)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. researchgate.net Both Electron Impact (EI) and Electrospray Ionization (ESI) methods are employed for its analysis. researchgate.netrsc.org
Electron Impact (EI) is a hard ionization technique that provides detailed structural information through fragmentation patterns, alongside the molecular ion peak. High-Resolution Mass Spectrometry (HRMS) with EI can determine the exact mass of the molecular ion ([M]⁺), which allows for the calculation of the precise elemental formula. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique, often used in conjunction with liquid chromatography (LC-MS). It typically generates the protonated molecule ([M+H]⁺), which helps to confirm the molecular weight with minimal fragmentation. researchgate.net
Table 3: Mass Spectrometry Data for this compound
| Ionization Method | Ion Observed | m/z (mass-to-charge ratio) | Source |
|---|---|---|---|
| HRMS (EI) | [M]⁺ | Found: 197.0602, Calculated: 197.0607 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule. rsc.orgresearchgate.netkoreascience.kr The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key characteristic absorptions include the N-H stretch and C=O stretch (Amide I band) of the amide group, as well as the C-Cl stretch. rsc.org
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Amide N-H | Stretch | ~3293 | rsc.org |
| Amide C=O | Stretch (Amide I) | 1647 - 1680 | rsc.org |
| Amide N-H | Bend | ~1603 | rsc.org |
| C-Cl | Stretch | 550 - 650 |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to quantitatively determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. researchgate.net The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₀H₁₂ClNO. chemscene.comnih.gov A close correlation between the found and calculated values serves as strong evidence of the sample's purity and verifies its elemental composition. researchgate.netlgcstandards.com
Chromatographic Methods for Purification and Purity Determination
Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing the purity of the final product. rsc.orgresearchgate.net
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary assessment of a sample's purity. researchgate.netkoreascience.kr The compound is spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with a suitable solvent system. The purity is indicated by the presence of a single spot after visualization, typically with UV light or an iodine chamber. researchgate.net
Flash Column Chromatography is the standard method for purifying the compound on a preparative scale. rsc.orgresearchgate.net The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.orgrsc.org A solvent system (mobile phase), such as a gradient of ethyl acetate (B1210297) in hexane, is then passed through the column to separate the desired compound from impurities. rsc.orgrsc.org
Table 5: Exemplary Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Source |
|---|---|---|---|---|
| Flash Column Chromatography | Silica gel | Hexanes/Ethyl Acetate (3:1) | Purification | rsc.org |
| Column Chromatography | Silica gel | Ethyl acetate-hexane (gradient elution 5-30%) | Purification | rsc.org |
| Column Chromatography | Silica gel (60-120 mesh) | Cyclohexane:Ethyl acetate (1:1) or Ethyl acetate:n-hexane (4:6) | Purification | researchgate.net |
Applications of N Benzyl 2 Chloropropanamide in Advanced Organic Synthesis
N-Benzyl-2-chloropropanamide as a Versatile Synthetic Building Block
This compound serves as a versatile building block in organic synthesis primarily due to the presence of a reactive α-chloro amide moiety. This functional group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents and the formation of new carbon-heteroatom and carbon-carbon bonds. ontosight.ai
The synthesis of this building block is typically achieved through the reaction of 2-chloropropionyl chloride with benzylamine (B48309). rsc.org This straightforward acylation provides the desired this compound, often in high yield. For instance, one reported synthesis using this method yielded the product as a white solid in 93% yield. rsc.org
A key application demonstrating its versatility is in the preparation of α-thioamides. The chlorine atom can be readily displaced by a thiol nucleophile. In one study, α-chloroamides, including N-benzyl derivatives, were reacted with the sodium salt of a thiol in ethanol (B145695) to produce the corresponding α-thioamides. rsc.org This transformation highlights the utility of this compound as a scaffold for introducing sulfur-containing functional groups.
The reactivity of the chlorine atom allows for its substitution by various nucleophiles, such as amines and alkoxides, to generate a diverse range of derivatives. This versatility makes it an attractive starting material for creating libraries of compounds for screening in drug discovery and materials science.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| Appearance | White solid |
| IUPAC Name | This compound |
Table 1: Physicochemical Properties of this compound
Precursor in the Synthesis of Complex Molecular Architectures
The utility of this compound extends to its role as a key precursor in the synthesis of complex heterocyclic structures. A notable example is its use in the synthesis of optically active N-benzyl-2-methyl-2H-benzo[b] ontosight.airsc.orgoxazin-3(4H)-ones and their thiazinone analogs. researchgate.net
In this synthesis, (S)-N-benzyl-2-chloropropanamide undergoes a Smiles rearrangement with substituted 2-aminophenols or 2-aminothiophenols. The reaction, which can be performed under both conventional heating and microwave irradiation, leads to the formation of the chiral benzoxazinone (B8607429) or benzothiazinone core. researchgate.net The use of microwave irradiation significantly reduces the reaction time from hours to minutes while providing good to excellent yields. researchgate.net
This one-pot synthesis from the readily available (S)-2-chloropropionic acid highlights the efficiency of using (S)-N-benzyl-2-chloropropanamide as a chiral precursor to generate complex, pharmacologically relevant scaffolds. researchgate.net The retention of optical activity during the key O- or S-alkylation step, which proceeds via an SN2 mechanism, is crucial for producing enantiomerically enriched products. researchgate.net
Below is a table summarizing the results of the Smiles rearrangement under microwave irradiation to synthesize various benzoxazinone and benzothiazinone derivatives from (S)-N-benzyl-2-chloropropanamide.
| Entry | Substituent (R) | Product | Reaction Time (min) | Yield (%) |
| 1 | H | N-benzyl-2-methyl-2H-benzo[b] ontosight.airsc.orgoxazin-3(4H)-one | 20 | 80 |
| 2 | 4-Cl | N-benzyl-6-chloro-2-methyl-2H-benzo[b] ontosight.airsc.orgoxazin-3(4H)-one | 15 | 85 |
| 3 | 4-NO₂ | N-benzyl-2-methyl-6-nitro-2H-benzo[b] ontosight.airsc.orgoxazin-3(4H)-one | 35 | 72 |
| 4 | H (Thiophenol) | N-benzyl-2-methyl-2H-benzo[b] ontosight.airsc.orgthiazin-3(4H)-one | 25 | 78 |
Table 2: Synthesis of Benzoxazinones and Benzothiazinones via Smiles Rearrangement of (S)-N-benzyl-2-chloropropanamide under Microwave Irradiation. researchgate.net
Role in the Development of Chiral Catalysts and Ligands (Hypothetical or Potential)
While direct applications of this compound in the synthesis of chiral catalysts and ligands are not extensively documented, its structure suggests significant potential in this area. The presence of a stereocenter at the α-carbon in its chiral form, (R)- or (S)-N-benzyl-2-chloropropanamide, makes it an attractive candidate for the development of new chiral auxiliaries and ligands for asymmetric synthesis. nih.gov
The field of asymmetric catalysis heavily relies on the availability of a diverse range of chiral ligands that can effectively control the stereochemical outcome of a reaction. Chiral building blocks are fundamental to the synthesis of these ligands. Structurally related chiral amides and their derivatives have been explored as ligands in various metal-catalyzed asymmetric transformations.
The potential utility of this compound in this context lies in its modifiable structure. The chloro group can be substituted with various coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) to create bidentate or tridentate ligands. For example, reaction with a chiral phosphine (B1218219) could potentially yield a novel P,N-ligand. The benzyl (B1604629) group can also be modified to fine-tune the steric and electronic properties of the resulting ligand, which is a common strategy in ligand design to optimize catalytic activity and enantioselectivity.
Given the importance of developing new and efficient chiral catalysts, the exploration of this compound as a precursor for novel ligand architectures presents a promising avenue for future research.
Intermediate in Research Pertaining to Pharmaceutical Scaffolds and Chemical Biology
This compound and its derivatives are of significant interest in medicinal chemistry and chemical biology, primarily serving as intermediates in the synthesis of potential therapeutic agents. ontosight.ai The amide functionality is a common feature in many biologically active compounds, and the reactivity of the chloro-substituent allows for the construction of diverse molecular scaffolds. rsc.org
Research has shown that derivatives of N-benzyl-2-acetamidopropionamide, which can be conceptually derived from this compound through substitution of the chlorine with an acetamido group, exhibit potent anticonvulsant activities. nih.gov Studies on these compounds have led to the hypothesis that a small, substituted heteroatom moiety at the position corresponding to the chloro-group in the parent compound is crucial for maximal activity. nih.gov This highlights the importance of this compound as a starting point for synthesizing a library of derivatives with varying substituents at this position to explore structure-activity relationships.
Furthermore, the N-benzylamide backbone is a feature in compounds with antioxidant properties. The ability to introduce different functional groups onto the this compound scaffold allows for the synthesis of novel compounds that can be evaluated for a range of biological activities. The use of related chloro-amide building blocks has been documented in the synthesis of compounds targeting neuroinflammatory pathways and for the development of imaging agents.
The application of N-benzyl-containing scaffolds extends to the development of inhibitors for various biological targets, such as the NLRP3 inflammasome, further underscoring the potential of this compound as a key intermediate in the generation of new pharmaceutical leads. nih.gov
Future Research Directions and Methodological Advances
Development of Sustainable and Green Synthesis Protocols for N-Benzyl-2-chloropropanamide
Traditional synthesis of this compound often involves the reaction of 2-chloropropionyl chloride with benzylamine (B48309). ontosight.airsc.org This method, while effective, utilizes reactive acid chlorides which can present safety and functional group compatibility challenges. walisongo.ac.id Future research is geared towards developing more sustainable and "green" synthetic routes.
Green chemistry principles encourage the use of less hazardous reagents, alternative solvents, and energy-efficient methods. walisongo.ac.id Potential areas for development include:
Catalytic Amide Formation: The use of catalysts can provide greener alternatives to stoichiometric reagents. Boric acid, for example, has been shown to catalyze amide bond formation between carboxylic acids and amines at elevated temperatures, often requiring a Dean-Stark trap to remove water. walisongo.ac.id This approach avoids the creation of corrosive byproducts like HCl.
Alternative Coupling Reagents: While coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) can be used to form the amide bond from (S)-2-chloropropionic acid, they often generate stoichiometric amounts of waste (e.g., dicyclohexylurea). rsc.orgresearchgate.net Research into newer, more atom-economical coupling reagents is an ongoing field.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating. researchgate.net Its application to the synthesis of this compound could lead to more energy-efficient and rapid production protocols. A comparative study on related reactions showed a reduction in reaction time from hours to minutes with comparable or higher yields. researchgate.net
A comparison of potential synthetic routes highlights the trade-offs between traditional and greener methodologies.
Table 1: Comparison of Synthetic Protocols for Amide Formation
| Method | Reactants | Key Features | Green Chemistry Considerations |
|---|---|---|---|
| Acid Chloride Route | 2-chloropropionyl chloride, Benzylamine | Fast and effective; often requires excess amine or a base to scavenge HCl. walisongo.ac.id | Generates HCl byproduct; oxalyl chloride used to make the acid chloride is toxic. walisongo.ac.id |
| DCC Coupling | (S)-2-chloropropionic acid, Benzylamine, DCC | Couples acids directly with amines. researchgate.net | Produces dicyclohexylurea byproduct which must be removed. rsc.org |
| Boric Acid Catalysis | 2-chloropropionic acid, Benzylamine, Boric Acid | Uses a catalytic amount of a low-toxicity reagent. walisongo.ac.id | Requires high temperatures and water removal; may have limited substrate scope. walisongo.ac.id |
| Microwave-Assisted | (S)-2-chloropropionic acid, Amines, Base | Drastically reduced reaction times (minutes vs. hours); improved yields. researchgate.net | Specialized equipment required; potential for localized overheating. |
Exploration of Novel Catalytic Transformations for this compound
The chemical structure of this compound, featuring a reactive α-chloro amide moiety, makes it a valuable substrate for various catalytic transformations to generate more complex molecules. The chlorine atom is a good leaving group for nucleophilic substitution reactions, opening pathways to a wide range of derivatives. ontosight.airsc.org
Future research could explore several cutting-edge catalytic methods:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions. This methodology has been reported for radical cyclization from 2-chloropropanamides, suggesting its applicability for intramolecular C-C or C-heteroatom bond formation starting from this compound derivatives. ub.edu
N-Heterocyclic Carbene (NHC)-Copper Catalysis: NHC-Cu(I) complexes are versatile catalysts for a wide array of organic reactions, including cycloadditions and cross-coupling reactions. beilstein-journals.org These catalysts could be employed to mediate reactions at the chloro-substituted carbon of this compound, enabling the introduction of various functional groups.
Lewis Acid Catalysis: Lewis acids can activate the amide or the chloro group, facilitating reactions. For example, Lewis acid catalysis has been shown to facilitate the reduction of related aziridines formed from 2-chloropropanamides and to influence the regioselectivity of the reaction. researchgate.net Similarly, AlCl₃ can catalyze Friedel-Crafts-type reactions, although intermolecular reactions may be favored over intramolecular cyclization. researchgate.net
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst Type | Potential Product |
|---|---|---|
| Radical Cyclization | Photoredox Catalyst | Fused heterocyclic systems ub.edu |
| Nucleophilic Substitution | NHC-Copper(I) Complex | Functionalized amides (e.g., α-amino, α-alkoxy) beilstein-journals.org |
| Smiles Rearrangement | Base (e.g., Cs₂CO₃) | N-substituted benzoxazinones or benzothiazinones researchgate.net |
| Reductive Cyclization | Hydride reagents (e.g., LiAlH₄) with Lewis Acid | Aziridines and subsequent ring-opened products researchgate.net |
Advanced Structure-Activity Relationship (SAR) Studies and Rational Drug Design Approaches for this compound Analogs
While this compound itself is primarily an intermediate, its derivatives hold potential for biological activity. ontosight.airesearchgate.net Advanced SAR studies and rational drug design are crucial for optimizing this potential. SAR studies investigate how modifying the chemical structure of a compound affects its biological activity. nih.gov
Future research in this area would involve the systematic synthesis and evaluation of analog libraries. Key modifications could include:
N-Benzyl Group Substitution: Altering the substitution pattern on the benzyl (B1604629) ring (e.g., with fluoro or cyano groups) or replacing the benzyl group entirely can significantly impact activity, as seen in SAR studies of YC-1 analogs. nih.gov
Replacement of the Chloro Atom: The chlorine at the α-position is a key reactive handle but can also be replaced with other groups to probe for biological interactions. For instance, replacing it with alkoxy groups, as in lacosamide (B1674222) analogs, can enhance anticonvulsant activity.
Amide Backbone Modification: Altering the amide bond itself, for example by N-alkylation, could change the molecule's conformational properties and ability to form hydrogen bonds, which is critical for receptor binding.
Rational drug design employs computational tools to predict how these modifications will affect binding to a specific biological target. researchgate.netukaazpublications.com Molecular docking, a key technique, simulates the interaction between a small molecule (ligand) and a protein target to predict binding affinity and orientation. researchgate.netukaazpublications.com This approach was used in the design of novel anticonvulsants based on N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives. researchgate.net
Table 3: SAR Insights from Structurally Related Compounds
| Parent Compound Class | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Lacosamide Analogs | Replacement of methoxy (B1213986) with ethoxy group at β-position | Higher anticonvulsant activity, suggesting bulkier alkoxy groups enhance binding. | |
| YC-1 Analogs | Fluoro or cyano substitution at ortho position of benzyl ring | Led to better inhibitory activity compared to meta or para substitution. | nih.gov |
| N-benzo[d]thiazol-2-yl) propanamide derivatives | Introduction of various amine substituents via the chloro group | Resulted in derivatives with potent anticonvulsant activity. | researchgate.net |
Integration of High-Throughput Screening and Computational Methodologies in Research
The discovery of novel applications for this compound analogs can be significantly accelerated by integrating high-throughput screening (HTS) and computational methods.
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov A library of this compound derivatives could be synthesized and subjected to HTS to identify "hits" for various therapeutic targets, such as enzyme inhibitors or receptor modulators. nih.govresearchgate.net This approach has successfully identified potent inhibitors for targets like the deubiquitinase USP1/UAF1 from large compound libraries. nih.gov
Computational Methodologies play a vital role throughout the discovery pipeline:
Virtual Screening: Before synthesis, large virtual libraries of potential analogs can be screened against a protein target using docking simulations to prioritize compounds that are most likely to be active.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built from HTS data to mathematically correlate chemical structures with biological activity. nih.gov These models can then predict the activity of unsynthesized compounds.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This helps in the early identification of candidates with poor pharmacokinetic profiles, saving time and resources.
The foundational computational properties of this compound provide a starting point for such predictive models. chemscene.com
Table 4: Key Computational Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 197.66 g/mol | Influences solubility and membrane permeability. chemscene.com |
| LogP | 1.9301 | A measure of lipophilicity, affecting absorption and distribution. chemscene.com |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Predicts drug transport properties like blood-brain barrier penetration. chemscene.com |
| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule. chemscene.com |
By combining these advanced methodological approaches, future research on this compound and its derivatives is poised to unlock new chemical and therapeutic possibilities in a more efficient and targeted manner.
Q & A
Q. What are the key structural features of N-Benzyl-2-chloropropanamide that influence its reactivity in synthetic pathways?
this compound is characterized by a benzyl group attached to the amide nitrogen and a chlorine atom at the second carbon of the propanamide chain. The chlorine's position enhances electrophilic reactivity, making it prone to nucleophilic substitution or elimination reactions, while the benzyl group contributes to steric effects and π-π interactions in supramolecular assemblies . Comparative studies with analogs (e.g., N-benzyl-3-chloropropanamide) show that chain length and halogen positioning significantly alter reaction kinetics and product selectivity .
Q. What standard methods are used to synthesize this compound, and how can purity be optimized?
A common approach involves reacting 2-chloropropanoyl chloride with benzylamine in the presence of a base (e.g., pyridine) in dichloromethane under anhydrous conditions . Purity optimization includes post-synthesis chromatography (silica gel with chloroform/acetone gradients) and recrystallization from ethanol. Monitoring via -NMR and HPLC ensures minimal byproducts like unreacted benzylamine or hydrolyzed acids .
Q. How can crystallographic data aid in characterizing this compound?
Single-crystal X-ray diffraction (SCXRD) provides precise structural parameters, such as bond angles, torsion angles, and packing motifs. For example, monoclinic crystal systems (space group ) with unit cell dimensions have been reported for related chloroacetamide derivatives, highlighting intermolecular hydrogen bonds (N–H⋯O) critical for stability .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data for this compound analogs?
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. To address this:
- Validate biological assays using positive controls (e.g., known kinase inhibitors for enzyme studies).
- Perform dose-response curves (IC/EC) across multiple replicates.
- Cross-reference with structural analogs (e.g., N-benzyl-3-chloropropanamide) to isolate chlorine position effects . Methodological rigor in data collection and statistical analysis (e.g., ANOVA with post-hoc tests) is critical .
Q. How does the chlorine position in this compound impact its structure-activity relationships (SAR) in drug discovery?
The 2-chloro substituent induces steric hindrance near the amide carbonyl, altering binding affinities to target proteins. For instance, in kinase inhibition assays, 2-chloro derivatives exhibit higher selectivity for ATP-binding pockets compared to 3-chloro analogs due to conformational constraints. Computational modeling (e.g., molecular docking with AutoDock Vina) and mutagenesis studies can validate these interactions .
Q. What advanced spectroscopic techniques are recommended for studying degradation pathways of this compound under physiological conditions?
Q. How can synthetic methodologies be adapted to incorporate this compound into complex heterocyclic scaffolds?
The chlorine atom serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) or cyclization reactions. For example, coupling with 1,2,4-oxadiazole precursors under Pd catalysis yields fused heterocycles with enhanced bioactivity . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
